molecular formula C23H23FN2 B11525967 1,3-Dibenzyl-2-(2-fluorophenyl)imidazolidine

1,3-Dibenzyl-2-(2-fluorophenyl)imidazolidine

Cat. No.: B11525967
M. Wt: 346.4 g/mol
InChI Key: YGAJOWJEBILMGV-UHFFFAOYSA-N
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Description

1,3-Dibenzyl-2-(2-fluorophenyl)imidazolidine is an organic compound that belongs to the class of imidazolidines. This compound is characterized by the presence of two benzyl groups and a fluorophenyl group attached to the imidazolidine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dibenzyl-2-(2-fluorophenyl)imidazolidine can be synthesized through the condensation reaction of 2-fluorobenzaldehyde with N,N’-dibenzylethylenediamine. The reaction typically occurs in the presence of a suitable solvent such as acetonitrile and a catalyst like p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3-Dibenzyl-2-(2-fluorophenyl)imidazolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding imidazolidine derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced imidazolidine derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Oxidized imidazolidine derivatives.

    Reduction: Reduced imidazolidine derivatives.

    Substitution: Substituted imidazolidine derivatives with various functional groups.

Scientific Research Applications

1,3-Dibenzyl-2-(2-fluorophenyl)imidazolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-dibenzyl-2-(2-fluorophenyl)imidazolidine involves its interaction with molecular targets such as heat shock protein 90 (Hsp90). The compound binds to the adenosine triphosphate (ATP) binding site at the N-terminus of Hsp90, inhibiting its function. This inhibition leads to the degradation of client oncoproteins, resulting in the cytotoxicity of cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dibenzyl-2-(4-fluorophenyl)imidazolidine
  • 1,3-Dibenzyl-2-(2-furyl)imidazolidine
  • 1,3-Dibenzyl-2-aryl imidazolidines

Uniqueness

1,3-Dibenzyl-2-(2-fluorophenyl)imidazolidine is unique due to the presence of the 2-fluorophenyl group, which imparts distinct chemical and biological properties. This fluorine substitution enhances the compound’s stability and reactivity, making it a valuable molecule in various research applications.

Properties

Molecular Formula

C23H23FN2

Molecular Weight

346.4 g/mol

IUPAC Name

1,3-dibenzyl-2-(2-fluorophenyl)imidazolidine

InChI

InChI=1S/C23H23FN2/c24-22-14-8-7-13-21(22)23-25(17-19-9-3-1-4-10-19)15-16-26(23)18-20-11-5-2-6-12-20/h1-14,23H,15-18H2

InChI Key

YGAJOWJEBILMGV-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(N1CC2=CC=CC=C2)C3=CC=CC=C3F)CC4=CC=CC=C4

Origin of Product

United States

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